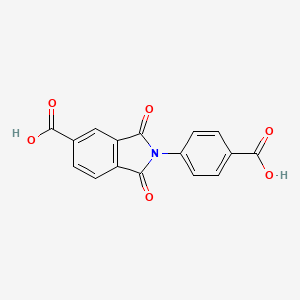

2-(4-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

Vue d'ensemble

Description

The compound is a derivative of isoindoline, a heterocyclic organic compound, with carboxyphenyl groups attached. Isoindoline derivatives are often used in the synthesis of pharmaceuticals and other biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely include a central isoindoline ring with carboxyphenyl groups attached. The exact structure would depend on the positions of these attachments .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds are often used in Suzuki coupling reactions, esterification, and other types of organic synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Similar compounds often have high thermal stability and can form stable structures like metal-organic frameworks .Applications De Recherche Scientifique

Synthesis and Characterization

2-(4-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid has been utilized in the synthesis of new diacid monomers and poly(ester-imide)s. These materials exhibit excellent solubility in polar aprotic solvents and display better thermal stability, with weight loss occurring around 700 to 800°C (Kamel, Mutar, & Khlewee, 2019).

Polymerization for Heat-Resistant Polymers

The compound has been used in the polycondensation process to produce new unsaturated polyamide-imides. These polymers are notable for their solubility in highly polar solvents, high thermal stability, and crosslinking reactions when heated (Maiti & Ray, 1983).

Metal-Organic Frameworks

A modified metal-organic framework (MOF) was prepared using this acid with Zn(OAc)2.2H2O, demonstrating good fluorescence characteristics and efficient sensing of chromate ions. This MOF retains its structural integrity during the sensing process (Minmini, Naha, & Velmathi, 2017).

Photoluminescent Properties

A zinc(II) coordination polymer, synthesized using this compound, showcased reversible crystal-to-crystal transformations and photoluminescence properties. The emission intensity of this material was affected by coordinated ligands and structural regulation (Chang, Tsai, & Wu, 2021).

Poly(esterimide)s with Pendent Chains

The acid was used in synthesizing new aromatic poly(esterimide)s containing pendent pentadecyl chains. These poly(esterimide)s demonstrated good solubility, thermal stability, and the ability to form tough, transparent, and flexible films (Sadavarte, Patil, Avadhani, & Wadgaonkar, 2013).

Mécanisme D'action

The mechanism of action would depend on the specific use of the compound. For example, if used as a photosensitizer in photodynamic therapy, it would likely work by absorbing light and transferring energy to surrounding oxygen molecules, creating reactive oxygen species that can damage nearby cells .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(4-carboxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9NO6/c18-13-11-6-3-9(16(22)23)7-12(11)14(19)17(13)10-4-1-8(2-5-10)15(20)21/h1-7H,(H,20,21)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRBOQCWKGNKHPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-[(E)-2-cyano-3-(3,4-dimethylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2594689.png)

![benzo[b]thiophen-2-yl(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone](/img/structure/B2594690.png)

![3-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2594699.png)